molecular formula C18H15Cl2N3O4S B10948180 methyl 2-[({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate

methyl 2-[({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B10948180
M. Wt: 440.3 g/mol
InChI Key: ATJLENBATCRUCR-UHFFFAOYSA-N
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Description

Methyl 2-[({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Methyl 2-[({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thiophene-based molecules, such as:

  • Methyl 2-(2,6-dichlorophenoxy)acetate
  • 1-(2,6-dichlorophenoxy)-3-methyl-1H-pyrazole
  • 5-methyl-3-thiophenecarboxylic acid

Uniqueness

Methyl 2-[({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15Cl2N3O4S

Molecular Weight

440.3 g/mol

IUPAC Name

methyl 2-[[1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carbonyl]amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H15Cl2N3O4S/c1-10-8-11(18(25)26-2)17(28-10)21-16(24)14-6-7-23(22-14)9-27-15-12(19)4-3-5-13(15)20/h3-8H,9H2,1-2H3,(H,21,24)

InChI Key

ATJLENBATCRUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl)C(=O)OC

Origin of Product

United States

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